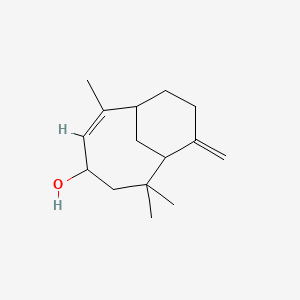
Bazzanenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bazzanenol is a sesquiterpene alcohol with a unique bicyclo[5.3.1] undecane skeleton. It was first isolated from the liverwort Bazzania pompeana (Lac.) Mitt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bazzanenol typically involves the isolation from natural sources such as Bazzania pompeana. The process includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bazzanenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different alcohols and hydrocarbons .
Aplicaciones Científicas De Investigación
Bazzanenol has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene structures and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Mecanismo De Acción
The mechanism of action of Bazzanenol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Bazzanene: Another sesquiterpene hydrocarbon isolated from Bazzania pompeana.
Isobarbatene: A stable tricyclic sesquiterpene found in liverworts.
Anastreptene: A commonly encountered sesquiterpene in liverworts.
Uniqueness
Bazzanenol stands out due to its unique bicyclo[5.3.1] undecane skeleton, which is not commonly found in other sesquiterpenes.
Propiedades
Número CAS |
28290-28-0 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2Z)-2,6,6-trimethyl-8-methylidenebicyclo[5.3.1]undec-2-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-6-12-8-14(10)15(3,4)9-13(16)7-11(12)2/h7,12-14,16H,1,5-6,8-9H2,2-4H3/b11-7- |
Clave InChI |
CXCWPODYESQSPM-XFFZJAGNSA-N |
SMILES isomérico |
C/C/1=C/C(CC(C2CC1CCC2=C)(C)C)O |
SMILES canónico |
CC1=CC(CC(C2CC1CCC2=C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















